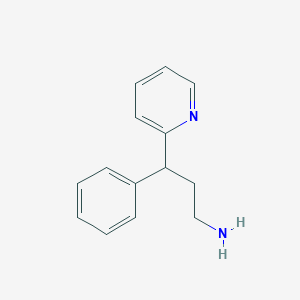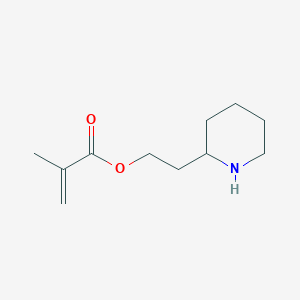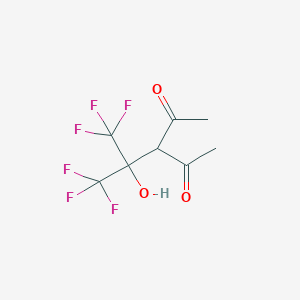
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is a chemical compound that is widely used in scientific research applications. It is a fluorinated diketone that has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions in research.
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is not fully understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions in biological systems and causing a change in fluorescence.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- are not well characterized. However, it has been suggested that the compound may have potential applications in the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action and potential effects on biological systems.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-. One direction is the further investigation of its mechanism of action and potential effects on biological systems. Another direction is the development of new synthetic methods for the compound. Additionally, the compound may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Synthesemethoden
The synthesis of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been achieved through various methods. One of the most common methods is the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The resulting product is then treated with acetyl chloride to yield 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been used extensively in scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
15700-73-9 |
|---|---|
Produktname |
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- |
Molekularformel |
C8H8F6O3 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
InChI-Schlüssel |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Andere CAS-Nummern |
15700-73-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



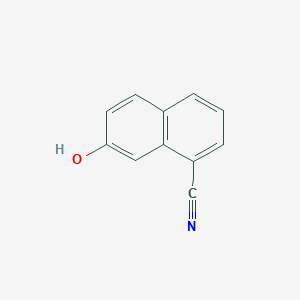
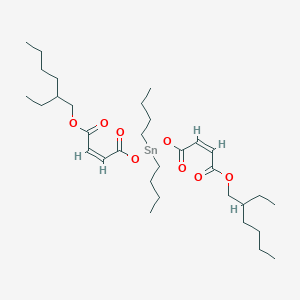
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
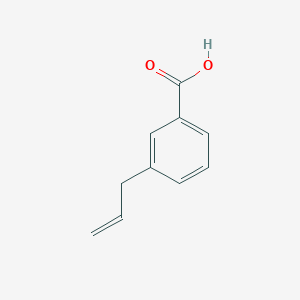
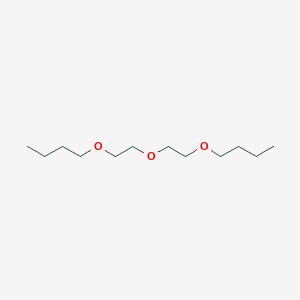
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
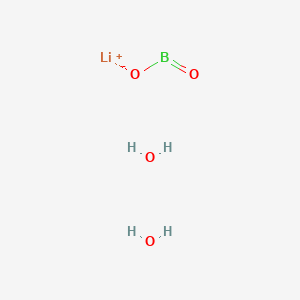

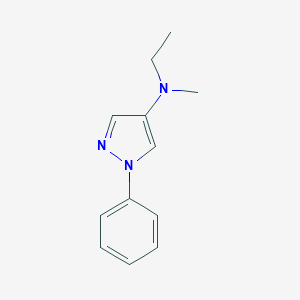
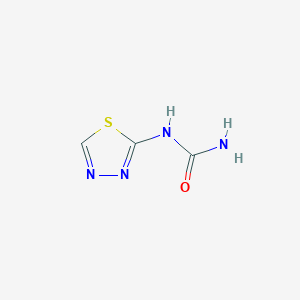
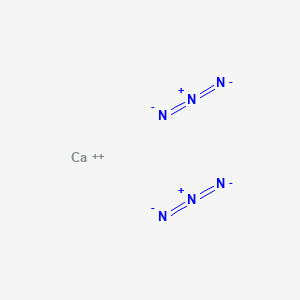
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
